REACTION_CXSMILES
|
C([N:8]([CH2:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[CH:15]=1)[CH2:9][CH2:10][OH:11])C1C=CC=CC=1>[Pd].CO>[F:20][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][CH:17]=1)[CH2:13][CH2:12][NH:8][CH2:9][CH2:10][OH:11]
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Name
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2-[benzyl(3-fluorophenethyl)amino]ethanol
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Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(CCO)CCC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
450 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
A suspension of V-2 (0.003 mol)
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Type
|
FILTRATION
|
Details
|
The catalyst was then filtered out through celite
|
Type
|
WASH
|
Details
|
The celite pad was washed with MeOH (10 mL×3)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (silica gel, CH2Cl2:MeOH=8.5:1.5)
|
Type
|
CUSTOM
|
Details
|
to yield pale-yellow oil (V-3, 0.45 g, 82%)
|
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(CCNCCO)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |